N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}cyclohexanecarbohydrazide
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Overview
Description
N’~1~-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]-1-CYCLOHEXANECARBOHYDRAZIDE is a chemical compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]-1-CYCLOHEXANECARBOHYDRAZIDE typically involves the condensation reaction between 4-isopropylbenzaldehyde and 1-cyclohexanecarbohydrazide. This reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, followed by cooling and crystallization to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]-1-CYCLOHEXANECARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N’~1~-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]-1-CYCLOHEXANECARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Schiff base hydrazones, including this compound, have been studied for their pharmacological properties, such as enzyme inhibition and antimicrobial activity.
Industry: The compound can be used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]-1-CYCLOHEXANECARBOHYDRAZIDE involves its ability to form stable complexes with metal ions. This interaction can influence various biochemical pathways and molecular targets, such as enzymes and receptors. The Schiff base hydrazone group plays a crucial role in binding to metal ions, facilitating the formation of coordination complexes.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- N’~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
Uniqueness
N’~1~-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]-1-CYCLOHEXANECARBOHYDRAZIDE is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to form specific interactions with metal ions and biological targets, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C17H24N2O |
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Molecular Weight |
272.4 g/mol |
IUPAC Name |
N-[(E)-(4-propan-2-ylphenyl)methylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C17H24N2O/c1-13(2)15-10-8-14(9-11-15)12-18-19-17(20)16-6-4-3-5-7-16/h8-13,16H,3-7H2,1-2H3,(H,19,20)/b18-12+ |
InChI Key |
BEQXJVAHZVVXBI-LDADJPATSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2CCCCC2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2CCCCC2 |
Origin of Product |
United States |
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